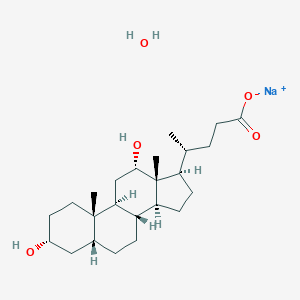

Sodium deoxycholate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El deoxycolato de sodio, también conocido como ácido desoxicólico sódico, es un derivado de ácido biliar. Es un ácido biliar secundario producido por bacterias intestinales a partir del ácido cólico. Este compuesto se utiliza ampliamente en diversas aplicaciones de investigación científica debido a su capacidad para solubilizar proteínas unidas a la membrana y lisar células .

Aplicaciones Científicas De Investigación

El deoxycolato de sodio se utiliza ampliamente en la investigación científica debido a sus versátiles propiedades:

Química: Se utiliza como tensioactivo y agente emulsionante en diversas reacciones químicas.

Biología: Se emplea en tampones de lisis celular para solubilizar proteínas de membrana y en la preparación de liposomas.

Medicina: Se utiliza en inyecciones de mesoterapia para la lipólisis y como alternativa a la extirpación quirúrgica para la reducción de grasa.

Industria: Se utiliza en la producción de kits de diagnóstico y reactivos

Mecanismo De Acción

El deoxycolato de sodio ejerce sus efectos al interrumpir las membranas celulares. Como ácido biliar, emulsiona las grasas en el intestino. Cuando se utiliza en investigación científica, interrumpe las membranas celulares, lo que lleva a la lisis celular y a la solubilización de las proteínas unidas a la membrana. Este mecanismo implica la interacción con las bicapas lipídicas, provocando la desestabilización de la membrana y la posterior lisis celular .

Análisis Bioquímico

Biochemical Properties

Sodium deoxycholate monohydrate is an ionic detergent known for its exceptional ability to disrupt cell membranes and dissolve hydrophobic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating their extraction, purification, and analysis. For instance, it solubilizes membrane-bound proteins, enabling their study in biochemical research . Additionally, this compound is used in nucleic acid extraction from cells and tissues, aiding in the release and purification of nucleic acids .

Cellular Effects

This compound has concentration-dependent effects on cell viability and proliferation. At lower concentrations, it promotes cell viability by enhancing AKT phosphorylation and cyclin D1 expression. At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . This compound also affects cell membrane fluidity but does not significantly impact cell migration . This compound’s dual effects on cell viability make it a valuable tool in studying cellular processes and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves disrupting cell membranes and dissolving hydrophobic molecules. As a bile acid, it emulsifies fats in the gut and, when injected, stimulates the targeted breakdown of adipose cells by disrupting cell membranes and causing adipocytolysis . This process results in an inflammatory reaction and the clearing of adipose tissue remnants by macrophages . This compound’s actions are reduced by albumin and tissue-associated proteins, limiting its effect to protein-poor subcutaneous fat tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been reported to form reactive intermediates that bind to tissues and exert toxic effects . Its stability and degradation over time can influence its long-term effects on cellular function. For example, residual sodium deoxycholate in decellularized tissues can be detected and quantified to ensure its safe use in biological scaffolds . Understanding the temporal effects of this compound is essential for its application in various biochemical and cell biology studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance cell viability and proliferation, while at higher doses, it can induce cytotoxicity and apoptosis . The threshold effects and potential toxic or adverse effects at high doses must be carefully considered when using this compound in animal studies. Understanding the dosage effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound plays a critical role in cholesterol metabolism and the reabsorption of bile acids from the small intestine . It is involved in the emulsification and solubilization of dietary fats, facilitating their absorption in the gut . Additionally, this compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for its application in biochemical and metabolic research.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . The solubility and pH of this compound play a crucial role in its transport and distribution within biological systems . Understanding these factors is essential for optimizing its use in biochemical and cell biology studies.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to solubilize proteins and disrupt cell membranes. It is commonly used as a solubilization buffer in proteomics analysis, increasing the number of identified proteins and enriching their gene ontologies . This compound’s subcellular localization and its effects on protein solubilization make it a valuable tool in studying cellular processes and molecular mechanisms.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El deoxycolato de sodio se puede sintetizar a partir del ácido desoxicólico mediante una reacción de neutralización con hidróxido de sodio. La reacción normalmente implica la disolución del ácido desoxicólico en un disolvente adecuado, como etanol o metanol, y luego la adición de una cantidad estequiométrica de hidróxido de sodio. La mezcla se agita hasta que la reacción se completa y el disolvente se evapora para obtener la sal de sodio .

Métodos de producción industrial

En entornos industriales, el deoxycolato de sodio se produce extrayendo ácido desoxicólico de la bilis bovina. El ácido desoxicólico extraído se purifica y se neutraliza con hidróxido de sodio para formar la sal de sodio. El producto se purifica aún más mediante procesos de cristalización y secado para lograr una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El deoxycolato de sodio experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar diferentes derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su ácido biliar original, ácido desoxicólico.

Sustitución: Puede experimentar reacciones de sustitución en las que los grupos hidroxilo son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se utilizan reactivos como los cloruros de acilo o los haluros de alquilo en condiciones básicas o ácidas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen diversos derivados hidroxilados, ácidos biliares reducidos y derivados de ácidos biliares sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido cólico

- Ácido quenodesoxicólico

- Ácido litocólico

- Ácido ursodeoxicólico

Singularidad

El deoxycolato de sodio es único debido a su fuerte capacidad para solubilizar proteínas unidas a la membrana y lisar células, lo que lo convierte en un reactivo invaluable en la investigación bioquímica y de biología celular. Su eficacia en la interrupción de las membranas celulares y la disolución de moléculas hidrófobas lo diferencia de otros ácidos biliares .

Propiedades

Número CAS |

145224-92-6 |

|---|---|

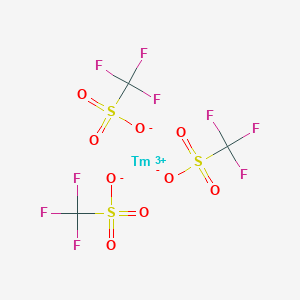

Fórmula molecular |

C24H42NaO5 |

Peso molecular |

433.6 g/mol |

Nombre IUPAC |

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1 |

Clave InChI |

HKLBTQUQYACMJN-WTCAICSISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |

SMILES isomérico |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na] |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na] |

Apariencia |

Assay:≥95%A crystalline solid |

Descripción física |

Solid; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

83-44-3 (Parent) |

Sinónimos |

DCA; Sodium Deoxycholate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)

![Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI)](/img/structure/B141685.png)